![molecular formula C10H16N4O B1492968 4-((6-Aminopyrimidin-4-yl)amino)cyclohexan-1-ol CAS No. 1467714-63-1](/img/structure/B1492968.png)
4-((6-Aminopyrimidin-4-yl)amino)cyclohexan-1-ol
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
Molecular Structure Analysis
The molecular structure of similar compounds like 4-Aminopyrimidine has been studied. The formula for 4-Aminopyrimidine is C4H5N3 and its molecular weight is 95.1026 .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4-Aminopyrimidine have been analyzed. The chemical formula for 4-Aminopyrimidine is C4H5N3 and its molecular weight is 95.1026 .
Scientific Research Applications
Antiviral and Antileukemic Agents
Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, which are structurally similar to “4-((6-Aminopyrimidin-4-yl)amino)cyclohexan-1-ol”, have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .
Treatment of Hyperuricemia
Hyperuricemia, a condition characterized by high levels of uric acid in the blood, could potentially be treated with compounds based on 2-aminopyrimidin-4 (3H)-one .
Neurodegenerative Disorders
There is potential for the development of drugs to combat neurodegenerative disorders using compounds based on 2-aminopyrimidin-4 (3H)-one .
Cancer Treatment
Some forms of cancer could potentially be treated with compounds based on 2-aminopyrimidin-4 (3H)-one .
Anti-inflammatory and Hormonal Agents
Compounds based on 2-aminopyrimidin-4 (3H)-one have been used in the design of anti-inflammatory and hormonal agents .
Antimicrobial Agents
Pyrimido[4,5-b]quinolinones, which are structurally similar to “4-((6-Aminopyrimidin-4-yl)amino)cyclohexan-1-ol”, are known to have potent antimicrobial properties .
Mechanism of Action
Future Directions
The design of biologically active compounds based on isocytosine and its derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
properties
IUPAC Name |
4-[(6-aminopyrimidin-4-yl)amino]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-9-5-10(13-6-12-9)14-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSIBKCCQIJQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC(=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Aminopyrimidin-4-yl)amino)cyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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